

# Bis-PEG12-acid structure and molecular weight

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## Compound of Interest

Compound Name: *Bis-PEG12-acid*

Cat. No.: *B8106470*

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## In-Depth Technical Guide: Bis-PEG12-acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Bis-PEG12-acid**, a homobifunctional PEG linker, detailing its chemical structure, molecular properties, and applications in bioconjugation, particularly within drug development.

## Core Properties of Bis-PEG12-acid

**Bis-PEG12-acid** is a polyethylene glycol (PEG) derivative characterized by a chain of 12 ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure imparts valuable properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media, which is particularly beneficial for hydrophobic drugs.<sup>[1][2]</sup> As a homobifunctional linker, it can be used to conjugate two molecules that each possess a reactive primary amine group.<sup>[3]</sup>

## Quantitative Data Summary

The key molecular and physical properties of **Bis-PEG12-acid** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C28H54O16	[1][2]
Molecular Weight	646.7 g/mol	
Purity	Typically ≥95% - 98%	
Functional Groups	2x Carboxylic Acid (-COOH)	
CAS Number	2667583-09-5 or 51178-68-8	
Storage Condition	-20 °C	

Note: There appears to be more than one CAS number associated with this molecule.

## Applications in Drug Development

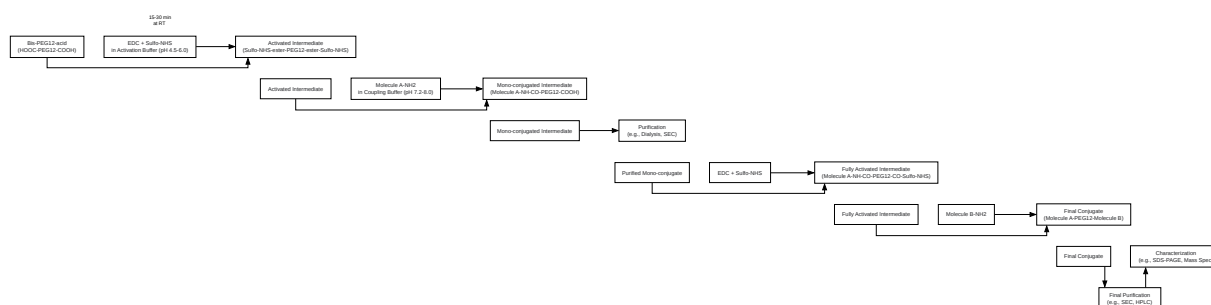
**Bis-PEG12-acid** and similar homobifunctional PEG linkers are instrumental in modern drug development. They are frequently employed in the creation of complex biomolecules such as antibody-drug conjugates (ADCs) or for the PEGylation of proteins and peptides. The introduction of the PEG linker can improve a drug's pharmacokinetic properties by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity. This linker is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras) to join the two essential ligands.

## Experimental Workflow and Protocols

The terminal carboxylic acid groups of **Bis-PEG12-acid** can be reacted with primary amines on a target molecule to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

## Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation reaction using **Bis-PEG12-acid** to link two amine-containing molecules (e.g., Molecule A-NH<sub>2</sub> and Molecule B-NH<sub>2</sub>).



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Caption: A logical workflow for a two-step bioconjugation using **Bis-PEG12-acid**.

# General Experimental Protocol for EDC/Sulfo-NHS Coupling

This protocol describes a general two-step method for covalently conjugating amine-containing molecules using **Bis-PEG12-acid**. Optimization of reactant concentrations, pH, and reaction times is often necessary for specific applications.

Materials:

- **Bis-PEG12-acid**
- Target Molecules (Amine-containing): e.g., proteins, peptides, or amine-functionalized small molecules.
- Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), 0.5M NaCl, pH 4.5-6.0.
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0.
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1M Tris-HCl pH 8.0, or 1M hydroxylamine.
- Washing/Purification Buffer: e.g., PBS with 0.05% Tween-20 for particles, or appropriate buffer for size exclusion chromatography.

Procedure:

- Preparation of Reagents:
  - Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent degradation from moisture.
  - Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.
- Activation of **Bis-PEG12-acid**:

- Dissolve **Bis-PEG12-acid** in Activation Buffer.
- Add a molar excess of EDC and Sulfo-NHS to the **Bis-PEG12-acid** solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the carboxylic acid groups.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms a more stable amine-reactive Sulfo-NHS ester.
- Conjugation to the First Amine-Containing Molecule:
  - Optional: Remove excess and hydrolyzed EDC/Sulfo-NHS via dialysis, desalting column, or buffer exchange into the Coupling Buffer.
  - Dissolve the first target molecule (Molecule A-NH<sub>2</sub>) in Coupling Buffer.
  - Add the activated **Bis-PEG12-acid** solution to the solution of Molecule A-NH<sub>2</sub>.
  - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Purification:
  - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.
  - Purify the mono-conjugated product (Molecule A-PEG12-COOH) from excess reagents and unconjugated molecules using an appropriate method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
- Conjugation to the Second Amine-Containing Molecule:
  - Repeat steps 2-4, using the purified mono-conjugated product as the starting material to activate the remaining terminal carboxylic acid and conjugate it to the second target molecule (Molecule B-NH<sub>2</sub>).
- Final Purification and Analysis:

- Purify the final conjugate (Molecule A-PEG12-Molecule B) using a suitable chromatographic method (e.g., SEC, HIC, IEX, or RP-HPLC) to separate the desired product from unreacted starting materials and side products.
- Analyze the final product to confirm conjugation and purity using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

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## References

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